(E)-4,4-dimethylpent-2-en-1-ol

Catalog No.
S15936348
CAS No.
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4,4-dimethylpent-2-en-1-ol

Product Name

(E)-4,4-dimethylpent-2-en-1-ol

IUPAC Name

(E)-4,4-dimethylpent-2-en-1-ol

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-7(2,3)5-4-6-8/h4-5,8H,6H2,1-3H3/b5-4+

InChI Key

CENIKOVZZYSSJM-SNAWJCMRSA-N

Canonical SMILES

CC(C)(C)C=CCO

Isomeric SMILES

CC(C)(C)/C=C/CO

(E)-4,4-dimethylpent-2-en-1-ol is an organic compound characterized by a double bond and a hydroxyl functional group. Its structure features a pentane backbone with two methyl groups at the 4-position and a double bond between the second and third carbon atoms. This compound belongs to the class of alkenols, which are alcohols containing a carbon-carbon double bond. The presence of both the double bond and the hydroxyl group contributes to its unique chemical properties, making it a subject of interest in various fields, including organic chemistry and materials science.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling its use in producing more complex molecules.

Research on the biological activity of (E)-4,4-dimethylpent-2-en-1-ol suggests potential interactions with biological systems. The compound's ability to form hydrogen bonds due to its hydroxyl group enhances its reactivity with biomolecules. Preliminary studies indicate that it may exhibit moderate biological activity against certain enzymes, although specific details regarding its pharmacological effects remain limited. Further research is necessary to elucidate its full biological profile.

Several synthesis methods have been developed for (E)-4,4-dimethylpent-2-en-1-ol:

  • Catalytic Hydrogenation: This method involves the hydrogenation of 4,4-dimethylpent-2-en-1-one using metal catalysts such as palladium or platinum under controlled conditions.
  • Alkylation Reactions: Another approach includes alkylating suitable starting materials with appropriate reagents to introduce the double bond and hydroxyl group.
  • Addition Reactions: The compound can also be synthesized through Michael addition reactions involving suitable nucleophiles and electrophiles.

These methods allow for the efficient production of (E)-4,4-dimethylpent-2-en-1-ol in both laboratory and industrial settings.

(E)-4,4-dimethylpent-2-en-1-ol has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Material Science: The compound's unique properties make it valuable in developing advanced materials with specific characteristics.
  • Pharmaceuticals: Its potential biological activity positions it as a candidate for further exploration in drug development.

These applications underscore the compound's significance in both academic research and industrial processes.

Interaction studies involving (E)-4,4-dimethylpent-2-en-1-ol focus on its reactivity with various biological targets. Initial findings suggest that its hydroxyl group can engage in hydrogen bonding with proteins and enzymes, potentially influencing their activity. Investigations into its interaction with glycosidases have shown varying degrees of inhibition, indicating that structural modifications could enhance its selectivity and potency against specific targets. These studies are crucial for understanding how structural features affect biological interactions.

Several compounds share structural similarities with (E)-4,4-dimethylpent-2-en-1-ol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4,4-Dimethylpent-1-eneLacks hydroxyl group; contains only double bondMore reactive due to absence of functional groups
3,4-Dimethyl-1-pentyn-3-olContains a triple bond instead of a double bondDifferent reactivity profile due to triple bond
4,4-Dimethylpentan-3-olSaturated alcohol without double bondNo unsaturation; primarily exhibits alcohol properties

Uniqueness

(E)-4,4-dimethylpent-2-en-1-ol is unique due to its combination of a hydroxyl group and a carbon-carbon double bond. This structural configuration imparts distinct chemical reactivity and potential biological activity compared to similar compounds. Its ability to participate in diverse

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

114.104465066 g/mol

Monoisotopic Mass

114.104465066 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-15

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